2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide
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Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0880191 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_011514, also known as 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide or CBKinase1_023914, is a compound that primarily targets the Pannexin1 (Panx1) channels . Panx1 is an ATP release channel that plays crucial roles in controlling immune responses and synaptic strength . It is also involved in the release of intracellular ATP as a “find-me” signal from apoptotic cells, facilitating the recruitment of macrophages for efficient cell clearance .
Mode of Action
The compound interacts with its targets through the first extracellular loop of the Panx1 channels . The action mechanism of CBKinase1_011514 involves the modulation of this loop, which is crucial for the gating of Panx1 channels . When a specific residue in this loop is mutated to a nonaromatic residue, CBKinase1_011514 reverses its action polarity and potentiates the voltage-gated channel activity of Panx1 .
Biochemical Pathways
The compound affects the ATP release pathway controlled by Panx1 . This pathway is critical for various physiological and pathological roles, including immune responses, synaptic strength, and cell clearance . By modulating the first extracellular loop of Panx1, CBKinase1_011514 can influence these processes .
Result of Action
The molecular and cellular effects of CBKinase1_011514’s action involve the attenuation of Panx1 function . This can lead to changes in immune responses, synaptic strength, and cell clearance processes .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-11-10-20-17(23)14-4-2-3-5-15(14)18-21-16(22-25-18)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCUCSFRXWEHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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